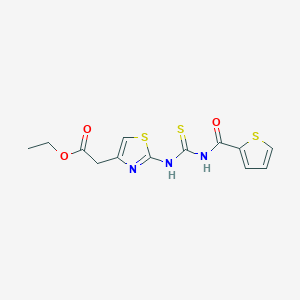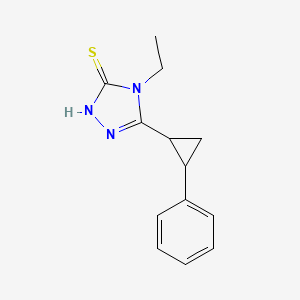
4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol” is a derivative of 1,2,4-triazole, which is a class of heterocyclic compounds containing a five-membered ring with three nitrogen atoms and two carbon atoms . The compound also contains a phenyl group (a cyclic group of carbon atoms, often referred to as an aromatic ring) and a cyclopropyl group (a three-membered ring of carbon atoms).
Molecular Structure Analysis
The molecular formula of this compound is C13H15N3S, indicating it contains 13 carbon atoms, 15 hydrogen atoms, 3 nitrogen atoms, and 1 sulfur atom . The exact structure would depend on the arrangement of these atoms and the bonds between them.Chemical Reactions Analysis
The reactivity of this compound would depend on its exact structure. The 1,2,4-triazole ring is known to participate in various chemical reactions, particularly those involving the nitrogen atoms . The phenyl and cyclopropyl groups could also influence the compound’s reactivity.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would influence properties like solubility, melting point, and boiling point .Aplicaciones Científicas De Investigación
Protective Effects Against Oxidative Stress
Research by Aktay, Tozkoparan, and Ertan (2005) explored the protective effects of thiazolo[3,2-b]-1,2,4-triazoles against ethanol-induced oxidative stress in mouse brain and liver. This study suggests that derivatives of the 1,2,4-triazole class, by modulating oxidative stress, could have implications for neuroprotective and hepatoprotective therapies (G. Aktay, B. Tozkoparan, M. Ertan, 2005).
Synthesis and Chemical Characterization
Abdelrazek et al. (2018) focused on the facile synthesis of novel triazolo[3,4-b]thiadiazines and triazolo[4,3-b]tetrazines starting from 4-amino-5-ethyl-4H-1,2,4-triazole-3-thiol, showcasing the compound's utility as a key intermediate in synthesizing a wide array of heterocyclic compounds with potential biological activities (F. M. Abdelrazek et al., 2018).
Anticancer Properties
A study by Šermukšnytė et al. (2022) demonstrated the cytotoxicity of 1,2,4-triazole-3-thiol derivatives bearing hydrazone moiety against human melanoma, breast cancer, and pancreatic carcinoma cell lines. This investigation underscores the potential of 1,2,4-triazole derivatives as scaffolds for developing new anticancer agents (Aida Šermukšnytė et al., 2022).
Antimicrobial Activities
Bayrak et al. (2009) synthesized new 1,2,4-triazoles, their Mannich and Schiff bases, and evaluated their antimicrobial activities, highlighting the potential use of such compounds in developing new antimicrobial agents (Hacer Bayrak et al., 2009).
Direcciones Futuras
Propiedades
IUPAC Name |
4-ethyl-3-(2-phenylcyclopropyl)-1H-1,2,4-triazole-5-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3S/c1-2-16-12(14-15-13(16)17)11-8-10(11)9-6-4-3-5-7-9/h3-7,10-11H,2,8H2,1H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WZVZZHCETNJYMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2CC2C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
245.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-ethyl-5-(2-phenylcyclopropyl)-4H-1,2,4-triazole-3-thiol | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[4-(benzyloxy)phenyl]-2-(4-oxo-2-phenylpyrazolo[1,5-a]pyrazin-5(4H)-yl)acetamide](/img/no-structure.png)
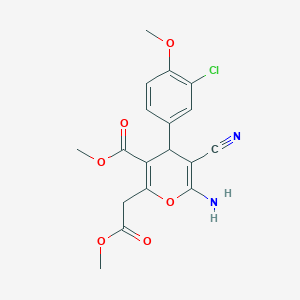
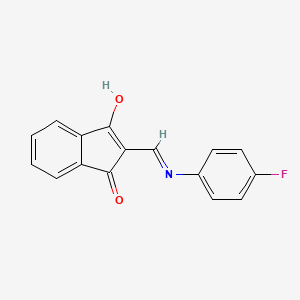

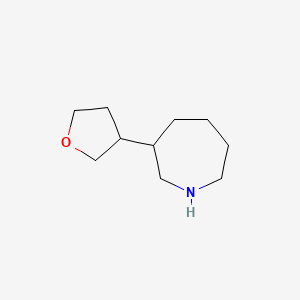
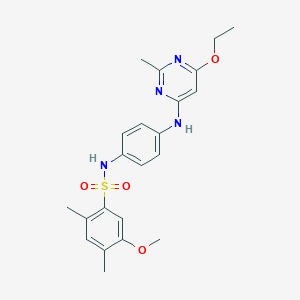
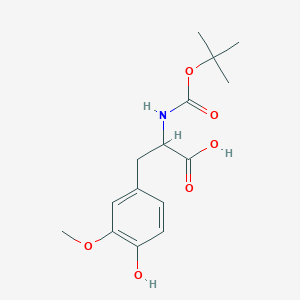
![2-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-(2-phenoxyphenyl)acetamide](/img/structure/B2629954.png)
![N-[2-(3-ethyl-3H-imidazo[4,5-b]pyridin-2-yl)ethyl]thiophene-3-carboxamide](/img/structure/B2629956.png)
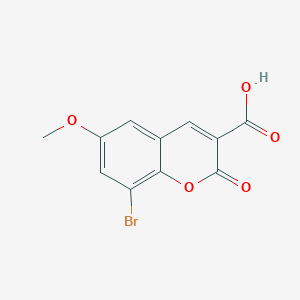
![5-[1-(3-Fluoro-4-methoxybenzoyl)pyrrolidin-2-yl]-3-(4-methylphenyl)-1,2,4-oxadiazole](/img/structure/B2629959.png)
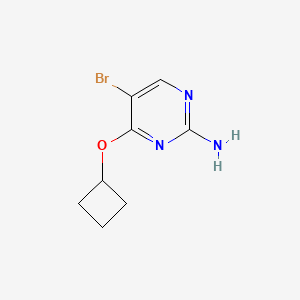
![2-((1-(2-methoxyphenyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-6-yl)thio)-N-(4-(trifluoromethoxy)phenyl)acetamide](/img/structure/B2629961.png)
